molecular formula C16H20N2O3S B3004289 1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone CAS No. 461672-03-7

1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone

Cat. No.: B3004289
CAS No.: 461672-03-7
M. Wt: 320.41
InChI Key: ZZKPVPDEMLBIQQ-MSUUIHNZSA-N
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Description

This compound belongs to the 1,3-thiazole derivatives, characterized by a central thiazole ring substituted with an ethoxyphenyl imino group, a hydroxyethyl chain, and a methyl group. highlights that related thiazole derivatives can exist as tautomeric mixtures under certain conditions, suggesting similar behavior for this compound .

Properties

IUPAC Name

1-[2-(4-ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-4-21-14-7-5-13(6-8-14)17-16-18(9-10-19)11(2)15(22-16)12(3)20/h5-8,19H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKPVPDEMLBIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an appropriate ethoxyphenyl halide reacts with the thiazole intermediate.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group is typically added through a nucleophilic addition reaction involving an epoxide or a halohydrin.

    Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Strong bases (e.g., sodium hydride), acids (e.g., hydrochloric acid)

Major Products:

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Formation of an amine from the imino group.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring and its substituents can modulate the compound’s binding affinity and specificity, influencing its biological activity. For example, the hydroxyethyl group may enhance solubility and facilitate interactions with hydrophilic regions of target molecules.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally analogous thiazole and triazole derivatives (Table 1). Key differences include:

  • Substituents on the thiazole ring : The hydroxyethyl group at position 3 enhances hydrophilicity compared to methyl or phenyl substituents in other derivatives.
  • Imino vs. amino groups: The ethoxyphenyl imino group distinguishes it from compounds with anilino or aryl amino substituents, affecting electronic properties and stability .
  • Functional groups : The ketone at position 5 is common among analogs, but variations in aryl substituents (e.g., methoxy, trifluoromethyl) alter steric and electronic profiles .
Table 1: Comparison of Structural and Physicochemical Properties
Compound Name Substituents Molecular Weight Key Properties References
1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone 4-Ethoxyphenyl imino, 3-hydroxyethyl, 4-methyl, 5-ketone 318.39* High polarity, tautomerism potential Target
1-(2-(4-ETHOXYANILINO)-4-METHYL-1,3-THIAZOL-5-YL)ETHANONE 4-Ethoxyanilino, 4-methyl, 5-ketone 276.36 Moderate solubility, planar structure
4-Amino-2-(4-methoxyphenyl)amino-1,3-thiazol-5-ylmethanone 4-Amino, 4-methoxyphenyl amino, 5-benzoyl 383.44 Enhanced bioactivity, π-π stacking
2-[[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone Triazole core, 3,4-dimethoxyphenyl, thioether, 4-methoxyphenyl ketone 461.53 High lipophilicity, rigid structure

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., trifluoromethyl or phenyl groups) .
  • Tautomerism: confirms that thiazole derivatives with imino groups exhibit keto-enol tautomerism, which may stabilize specific conformations or influence binding interactions .
  • Stability: The ethoxyphenyl imino group may confer greater stability against hydrolysis compared to hydrazone-linked derivatives (e.g., thiosemicarbazones in ) .

Biological Activity

1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone is a thiazole derivative with potential biological activity. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of thiazole derivatives typically involves the O-alkylation of thiazole precursors followed by N-alkylation. The compound was synthesized through a multi-step process that included phase transfer catalysis to enhance yields. The synthesis pathway is crucial as it influences the biological activity and selectivity of the resulting compounds.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study involving similar thiazole compounds demonstrated strong activity against both gram-positive and gram-negative bacteria, as well as fungal strains. The synthesized compounds showed selective cytotoxicity towards tumor cell lines while sparing normal cells, indicating a favorable therapeutic index .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundActivity Against Gram-positiveActivity Against Gram-negativeFungal Activity
Compound AStrongModerateWeak
Compound BModerateStrongModerate
1-[2-(4-Ethoxyphenyl)...StrongStrongStrong

Anticancer Activity

In vivo studies have shown that thiazole derivatives can inhibit tumor growth effectively. For instance, one study reported the use of similar compounds in inhibiting mouse sarcoma S-180 tumor growth, showcasing their potential as anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

Case Study: In Vivo Efficacy
A specific case study evaluated the anticancer effects of a closely related thiazole derivative. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce nitric oxide production, which is associated with apoptosis in cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

  • Nitric Oxide Induction : The compound has been shown to induce nitric oxide (NO), which plays a role in various cellular processes including apoptosis.
  • Cell Cycle Arrest : Similar thiazole derivatives have demonstrated the ability to arrest cancer cells at specific phases of the cell cycle, thereby inhibiting proliferation.
  • Selective Cytotoxicity : The compound exhibits selective toxicity towards cancer cells while being less harmful to normal cells, an essential feature for anticancer drugs.

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